2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide
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Overview
Description
2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylsulfonamido)phenyl)propanamide is a useful research compound. Its molecular formula is C19H22N6O4S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Properties : Researchers developed efficient methods for synthesizing acyclic derivatives of this compound, combining the pyrazolyl-pyridazine fragment with various azoles. These synthesized compounds showed stimulating action on plant growth (Shainova et al., 2020).
Preliminary Biological Evaluation : Novel derivatives of this compound, including those combined with pyrimidine, 1,3,5-triazine, and 1,3,4-oxadiazole rings, were synthesized. Preliminary screenings indicated that these compounds have pronounced plant growth stimulant activity (Yengoyan et al., 2018).
Anticancer Activity : A study explored the reaction of the compound with various agents to synthesize new heterocyclic compounds. Some of these new compounds exhibited potential anticancer activity (Metwally et al., 2016).
Heterocyclic Synthesis Utilization : The compound was used as a key intermediate in synthesizing new heterocyclic derivatives. These new compounds were characterized and could have implications in various fields (Fadda et al., 2012).
Theoretical Studies of Derivatives : Pyranopyrazoles derivatives were synthesized and characterized, including theoretical Density Functional Theory calculations to understand their molecular structures and orbital calculations (Al-Amiery et al., 2012).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[3-(3,5-dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-[3-(methanesulfonamido)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O4S/c1-12-10-13(2)24(21-12)17-8-9-18(26)25(22-17)14(3)19(27)20-15-6-5-7-16(11-15)23-30(4,28)29/h5-11,14,23H,1-4H3,(H,20,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBAZQYJQLKCDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)C(C)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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